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Abstract
Mitochondrial quality control (MQC) is a complex network of cellular processes essential for

maintaining mitochondrial health and overall cellular homeostasis. Dysregulation of MQC is

implicated in a wide range of human pathologies, including neurodegenerative diseases,

metabolic disorders, and cancer. A key regulator of MQC is the deubiquitinating enzyme

Ubiquitin-Specific Protease 30 (USP30), which is localized to the outer mitochondrial

membrane. MF-094, a potent and selective inhibitor of USP30, has emerged as a critical

research tool and a potential therapeutic agent for its ability to modulate MQC pathways. This

technical guide provides an in-depth overview of the core mechanisms by which MF-094
impacts mitochondrial quality control, with a focus on mitophagy, mitochondrial dynamics, and

the current understanding of its effects on mitochondrial biogenesis. We present quantitative

data from key studies in structured tables, detail relevant experimental protocols, and provide

visual diagrams of the associated signaling pathways and workflows to facilitate a

comprehensive understanding for researchers and drug development professionals.

Introduction to Mitochondrial Quality Control
Mitochondria are dynamic organelles responsible for the majority of cellular ATP production,

and they play a central role in various cellular processes, including calcium homeostasis,

reactive oxygen species (ROS) signaling, and apoptosis.[1][2] To counteract the constant
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stress and potential damage, cells have evolved sophisticated MQC mechanisms. These can

be broadly categorized into:

Mitophagy: The selective degradation of damaged or superfluous mitochondria via the

autophagic machinery.[1]

Mitochondrial Dynamics: A continuous cycle of fission (division) and fusion (merging) that

allows for the segregation of damaged components and the exchange of mitochondrial

contents.[3][4]

Mitochondrial Biogenesis: The synthesis of new mitochondria to replace those that have

been degraded and to meet cellular energy demands.[5][6]

An imbalance in these processes can lead to the accumulation of dysfunctional mitochondria,

resulting in cellular damage and contributing to disease pathogenesis.

MF-094: A Potent and Selective USP30 Inhibitor
MF-094 is a small molecule compound identified as a potent and selective inhibitor of USP30,

with a reported IC50 of 120 nM.[7][8] USP30 is a deubiquitinase that is anchored to the outer

mitochondrial membrane, where it plays a critical role in removing ubiquitin chains from

mitochondrial proteins.[8][9] By inhibiting USP30, MF-094 effectively increases the

ubiquitination of mitochondrial substrates, thereby influencing key MQC pathways.

Impact of MF-094 on Mitophagy
The most well-characterized effect of MF-094 is the acceleration of mitophagy.[2][7][8] This

process is primarily mediated through the PINK1/Parkin signaling pathway, a cornerstone of

stress-induced mitophagy.

The PINK1/Parkin Pathway and USP30's Role
Under normal physiological conditions, the kinase PINK1 is continuously imported into the

inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial

damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is halted,

leading to its accumulation on the outer mitochondrial membrane.[9][10] Accumulated PINK1

recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then
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ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2) and

the Translocase of the Outer Mitochondrial Membrane 20 (TOM20).[10][11][12] These ubiquitin

chains serve as a signal for the autophagy machinery to recognize and engulf the damaged

mitochondrion in an autophagosome, which then fuses with a lysosome for degradation.

USP30 acts as a negative regulator of this pathway by removing the ubiquitin chains attached

by Parkin.[9][11] This deubiquitination activity of USP30 counteracts the "eat-me" signal,

thereby inhibiting the clearance of damaged mitochondria.

MF-094's Mechanism in Promoting Mitophagy
MF-094, by inhibiting USP30, prevents the removal of these ubiquitin chains.[12] This leads to

a sustained ubiquitination of mitochondrial proteins, amplifying the signal for mitophagy and

accelerating the clearance of damaged organelles.[7][8] This enhanced clearance can reduce

cellular stress by limiting the production of ROS from dysfunctional mitochondria.

Quantitative Data on Mitophagy Enhancement
The following table summarizes quantitative data from studies investigating the effect of USP30

inhibition on mitophagy markers. While some studies use MF-094 directly, others utilize

structurally similar and functionally equivalent USP30 inhibitors.
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Parameter Cell Type Treatment Result Reference

Mitophagy

Markers

TOM20

Immunoreactivity

Human iPSC-

derived neurons

USP30 inhibitor

+ CCCP

(mitophagy

inducer)

Significant

decrease in

TOM20 area,

indicating

mitochondrial

clearance.

[7][10]

HSP60

Immunoreactivity

Human iPSC-

derived neurons

USP30 inhibitor

+ CCCP

Significant

decrease in

HSP60 area,

confirming

clearance of the

entire organelle.

[7][10]

p-Ser65-

Ubiquitin Levels

iPSC-derived

midbrain

dopaminergic

neurons/astrocyt

e co-cultures

USP30 Inhibitor

Concentration-

dependent

increase in p-

Ser65-Ub, a key

marker of

PINK1/Parkin

pathway

activation.

[11]

Oxidative Stress

Reactive Oxygen

Species (ROS)

Levels

Human iPSC-

derived PARK2

KO neurons

USP30 inhibitor

Reduction in

basal ROS

levels.

[7]

CCCP-induced

ROS Levels

Human iPSC-

derived neurons
USP30 inhibitor

Reduction in

CCCP-induced

ROS levels.

[7]

Impact of MF-094 on Mitochondrial Dynamics
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Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is intricately

linked to mitophagy and overall mitochondrial health.

The Machinery of Mitochondrial Fusion and Fission
Fusion: This process is mediated by proteins on the outer (Mitofusins 1 and 2; MFN1, MFN2)

and inner (Optic Atrophy 1; OPA1) mitochondrial membranes. Fusion allows for the

exchange of mitochondrial DNA, proteins, and metabolites, which can rescue partially

damaged mitochondria.[4][13]

Fission: This process is driven by the recruitment of Dynamin-related protein 1 (Drp1) from

the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the

mitochondrion. Fission is essential for the generation of new mitochondria and for

segregating damaged portions of the mitochondrial network for subsequent mitophagy.[4][14]

[15]

MF-094's Influence on Mitochondrial Dynamics
The inhibition of USP30 by MF-094 has a direct impact on mitochondrial dynamics through the

ubiquitination of MFN2.[1][12] By preventing the deubiquitination of MFN2, MF-094 can

modulate the fusogenic activity of mitochondria. While increased ubiquitination of MFN2 is a

key step in initiating mitophagy of damaged mitochondria, the precise quantitative effects of

MF-094 on the overall rates of fusion and fission are still under active investigation. A recent

study suggests that loss or pharmacological inhibition of USP30 can alter mitochondrial

morphology, leading to a more efficient mitochondrial network.[16]

Quantitative Data on Mitochondrial Dynamics
Direct quantitative data in a tabular format on the effect of MF-094 on the expression levels of

all mitochondrial dynamics proteins is limited. However, studies on USP30 and related

inhibitors provide insights:
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Parameter
Cell
Type/Model

Treatment Result Reference

Mitochondrial

Morphology
SH-SY5Y cells

USP30 knockout

or

pharmacological

inhibition

Altered

mitochondrial

morphology,

suggesting a

more efficient

network.

[16]

Mfn2

Ubiquitination
Cultured neurons MF-094

Promoted

ubiquitination of

MFN2 by Parkin.

[1][12]

Drp1 Expression
Rat astrocytoma

C6 cells

Manganese

(induces

mitochondrial

stress)

Increased

expression of

Drp1.

[14]

OPA1

Expression

Rat astrocytoma

C6 cells
Manganese

Decreased levels

of OPA1.
[14]

Note: The data on Drp1 and OPA1 expression are from a study using a different stressor and

are included to provide context on how mitochondrial dynamics proteins can be affected under

stress conditions that MF-094 is often studied in.

Impact of MF-094 on Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is critical for

maintaining a healthy mitochondrial population, especially in response to increased energy

demand or cellular stress. This process is primarily regulated by the PGC-1α/NRF1/TFAM

signaling pathway.

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master

regulator of mitochondrial biogenesis.[2][17]

NRF1 (Nuclear Respiratory Factor 1): A transcription factor activated by PGC-1α.[17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.biorxiv.org/content/10.1101/2025.02.03.636341v1
https://www.researchgate.net/publication/376833077_Inhibition_of_USP30_Promotes_Mitophagy_by_Regulating_Ubiquitination_of_MFN2_by_Parkin_to_Attenuate_Early_Brain_Injury_After_SAH
https://pmc.ncbi.nlm.nih.gov/articles/PMC11976779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954806/
https://www.benchchem.com/product/b10800839?utm_src=pdf-body
https://www.benchchem.com/product/b10800839?utm_src=pdf-body
https://portlandpress.com/biochemj/article/478/23/4099/230002/Investigation-of-USP30-inhibition-to-enhance
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170973/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TFAM (Mitochondrial Transcription Factor A): Activated by NRF1, TFAM translocates to the

mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[6][17]

Currently, there is a lack of direct evidence from published studies demonstrating a significant

impact of MF-094 on the expression or activity of PGC-1α, NRF1, or TFAM. While USP30

inhibition is known to improve mitochondrial health by clearing damaged organelles, its role in

stimulating the production of new mitochondria is not yet well-characterized. Further research is

required to elucidate any potential connection between MF-094 and the regulation of

mitochondrial biogenesis.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MF-094's effects on

mitochondrial quality control. Below are protocols for key experiments cited in the literature.

Mitophagy Assessment using mito-Keima
The mito-Keima assay is a robust method for quantifying mitophagy flux. It utilizes a pH-

sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix. In the neutral pH of

the mitochondrial matrix, Keima is excited at 440 nm (blue light). When mitochondria are

delivered to the acidic environment of the lysosome during mitophagy, Keima's excitation shifts

to 586 nm (red light). The ratio of red to blue fluorescence provides a quantitative measure of

mitophagy.

Protocol Outline:

Cell Transduction: Transduce target cells with a lentiviral vector encoding the mito-Keima

reporter.

Cell Seeding: Plate mito-Keima expressing cells in a suitable format for microscopy or flow

cytometry.

MF-094 Treatment: Treat cells with the desired concentration of MF-094 for a specified

duration. A vehicle control should be included.

Induction of Mitophagy (Optional): To study stress-induced mitophagy, co-treat cells with an

uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination
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of oligomycin and antimycin A.

Imaging/Flow Cytometry:

Microscopy: Acquire images using two excitation wavelengths (e.g., 458 nm and 561 nm)

and a single emission channel (>600 nm). Quantify the red fluorescent puncta

(representing mitolysosomes) relative to the total mitochondrial area.

Flow Cytometry: Analyze the cell population using a flow cytometer capable of dual-laser

excitation (e.g., 405 nm and 561 nm). The ratio of fluorescence intensity from the two

excitation wavelengths is used to quantify the percentage of cells undergoing mitophagy.

Western Blotting for Ubiquitinated Mitochondrial
Proteins
This technique is used to assess the ubiquitination status of specific mitochondrial proteins

following MF-094 treatment.

Protocol Outline:

Cell Lysis: Lyse cells treated with MF-094 and controls in a buffer containing protease and

deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin chains.

Mitochondrial Fractionation (Optional but Recommended): Isolate mitochondrial fractions

from total cell lysates to enrich for mitochondrial proteins.

Immunoprecipitation: Incubate mitochondrial lysates with an antibody specific to the protein

of interest (e.g., anti-TOM20 or anti-MFN2).

Protein A/G Bead Capture: Capture the antibody-protein complexes using Protein A/G

agarose beads.

Elution: Elute the immunoprecipitated proteins from the beads.

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a

PVDF membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms

of the target protein.
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Mitochondrial Membrane Potential (MMP) Assay
MMP is a key indicator of mitochondrial health. A decrease in MMP is an early event in

mitochondrial dysfunction.

Protocol Outline (using JC-1 dye):

Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.

MF-094 Treatment: Treat cells with MF-094 and appropriate controls. A positive control for

depolarization (e.g., CCCP) should be included.

JC-1 Staining: Incubate cells with the JC-1 dye. In healthy, polarized mitochondria, JC-1

forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as

monomers and fluoresces green.

Fluorescence Measurement: Measure the fluorescence intensity at both red (e.g., Ex/Em

~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths using a fluorescence plate

reader or microscope.

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio

indicates mitochondrial depolarization.

Cellular ATP Production Assay
This assay measures the rate of ATP production from both glycolysis and mitochondrial

respiration.

Protocol Outline (using a Seahorse XF Analyzer):

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

MF-094 Treatment: Treat cells with MF-094 for the desired duration.

Assay Preparation: Equilibrate cells in a CO2-free incubator in Seahorse XF assay medium.

Seahorse XF Analysis: Load the plate into a Seahorse XF Analyzer. The instrument

measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in
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real-time.

Inhibitor Injections: Sequentially inject oligomycin (ATP synthase inhibitor) and a mixture of

rotenone and antimycin A (Complex I and III inhibitors).

Data Analysis: The Seahorse XF software calculates the rates of mitochondrial ATP

production (from the oligomycin-sensitive OCR) and glycolytic ATP production (from ECAR).

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a clear

understanding. The following diagrams were generated using the DOT language for Graphviz.
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Caption: Signaling pathway of MF-094-induced mitophagy.
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Caption: Experimental workflow for the mito-Keima mitophagy assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b10800839?utm_src=pdf-body-img
https://www.benchchem.com/product/b10800839?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. portlandpress.com [portlandpress.com]

3. Nanoscopic quantification of sub-mitochondrial morphology, mitophagy and mitochondrial
dynamics in living cells derived from patients with mitochondrial diseases - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]

5. Depressed TFAM promotes acetaminophen-induced hepatotoxicity regulated by DDX3X–
PGC1α–NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

6. High levels of TFAM repress mammalian mitochondrial DNA transcription in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient
human neurons - PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition
[frontiersin.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and
approaches - PMC [pmc.ncbi.nlm.nih.gov]

12. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin
to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

13. Mitochondrial fusion and fission proteins: novel therapeutic targets for combating
cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

14. Deregulation of Mitochondria-Shaping Proteins Opa-1 and Drp-1 in Manganese-Induced
Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

15. Mitochondrial Fission, Fusion, and Stress - PMC [pmc.ncbi.nlm.nih.gov]

16. biorxiv.org [biorxiv.org]

17. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of
Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of MF-094 in Mitochondrial Quality Control: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/publication/376833077_Inhibition_of_USP30_Promotes_Mitophagy_by_Regulating_Ubiquitination_of_MFN2_by_Parkin_to_Attenuate_Early_Brain_Injury_After_SAH
https://portlandpress.com/biochemj/article/478/23/4099/230002/Investigation-of-USP30-inhibition-to-enhance
https://pubmed.ncbi.nlm.nih.gov/33985528/
https://pubmed.ncbi.nlm.nih.gov/33985528/
https://pubmed.ncbi.nlm.nih.gov/33985528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC528769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11657569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11657569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8408345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789816/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.851654/full
https://www.researchgate.net/publication/262844785_The_mitochondrial_deubiquitinase_USP30_opposes_Parkin-mediated_mitophagy
https://www.researchgate.net/publication/377420328_USP30_inhibition_induces_mitophagy_and_reduces_oxidative_stress_in_parkin-deficient_human_neurons
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11976779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11976779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3976611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3976611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762028/
https://www.biorxiv.org/content/10.1101/2025.02.03.636341v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170973/
https://www.benchchem.com/product/b10800839#mf-094-and-its-impact-on-mitochondrial-quality-control
https://www.benchchem.com/product/b10800839#mf-094-and-its-impact-on-mitochondrial-quality-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b10800839#mf-094-and-its-impact-on-mitochondrial-
quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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